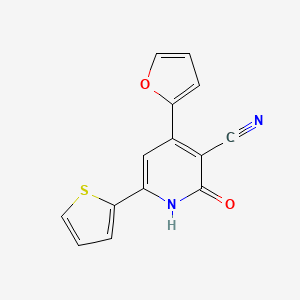

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

4-(furan-2-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-8-10-9(12-3-1-5-18-12)7-11(16-14(10)17)13-4-2-6-19-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJGSXWHQIOUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384654 | |

| Record name | 4-(2-furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81682-91-9 | |

| Record name | 4-(2-furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl and 2-thienyl derivatives with appropriate nitriles under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings contribute to its ability to participate in π-π interactions and hydrogen bonding, which are crucial for its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Electronic and Steric Effects

- Heterocyclic Substituents : The target compound’s 2-furyl and 2-thienyl groups are electron-rich, promoting π-stacking interactions. In contrast, analogs with trifluoromethyl (CF₃) or methoxyphenyl groups exhibit stronger electron-withdrawing or donating effects, respectively .

- Conformational Flexibility : Syn/anti conformations of heteroarene substituents (e.g., furyl vs. thienyl) influence molecular packing and reactivity, as seen in pentacarbonyl metal carbene complexes .

Biological Activity

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 81682-91-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H8N2O2S

- Molecular Weight : 268.29 g/mol

- CAS Number : 81682-91-9

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

In cancer research, the compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicate that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with microbial and tumor cell survival. Studies suggest that it may act as an inhibitor of DNA gyrase in bacteria and disrupts the mitochondrial membrane potential in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of pyridinecarbonitrile, including our compound. The findings indicated promising results against resistant strains of bacteria.

- Cytotoxicity in Cancer Models : Research conducted at a pharmaceutical institute assessed the cytotoxic effects on MCF-7 cells. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells.

- Pharmacokinetics : A pharmacokinetic study highlighted the absorption and distribution characteristics of the compound in animal models, suggesting favorable bioavailability which supports its potential for therapeutic use.

Q & A

Q. Basic Research Focus

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) and tautomeric OH/NH signals .

- 1H/13C NMR :

- A singlet at δ 12.58–12.61 ppm confirms the tautomeric OH group.

- Signals at δ 6.80–6.89 ppm correspond to pyridine ring protons.

- Azomethine protons of the tetrazole ring appear at δ 10.25–10.26 ppm .

- XRD : For unambiguous confirmation of crystal structure (if single crystals are obtainable) .

How can the antimicrobial activity of this compound be evaluated against Gram-positive and Gram-negative pathogens?

Q. Basic Research Focus

- Microbroth Dilution Assay : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative) using standardized CLSI protocols .

- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO).

- Data Interpretation : MIC values ≤50 µg/mL are considered indicative of moderate to high activity .

How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?

Q. Advanced Research Focus

- Dynamic NMR Studies : Perform variable-temperature NMR to assess tautomeric equilibria or rotational barriers.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

What computational methods are suitable for elucidating ligand-protein interactions and binding affinities?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or GOLD to model interactions with bacterial targets (e.g., Klebsiella pneumoniae PDB ID: 7BYE). Key residues (e.g., Asp153, Arg148) may form hydrogen bonds with the pyridine and tetrazole moieties .

- MD Simulations : Conduct 100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- Consistency Check : Validate docking scores against experimental MIC values to ensure correlation .

How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Q. Advanced Research Focus

- Data Collection : Use a synchrotron source for high-resolution (<1.0 Å) data.

- SHELX Workflow :

- Twinning Analysis : Use TWINLAW in SHELXL if diffraction patterns suggest twinning .

How can structure-activity relationships (SAR) be analyzed to guide further derivatization?

Q. Advanced Research Focus

-

Key Modifications :

Substituent Impact on Activity Thienyl at C6 Enhances Gram-negative activity Furyl at C4 Improves solubility and bioavailability Tetrazole ring Increases H-bonding with bacterial enzymes . -

QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with MIC values.

-

In Silico Toxicity : Predict ADMET properties using SwissADME or ProTox-II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.